4-Chloropyrrolo[2,1-f][1,2,4]triazin-6-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4ClN3O |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazin-6-ol |
InChI |
InChI=1S/C6H4ClN3O/c7-6-5-1-4(11)2-10(5)9-3-8-6/h1-3,11H |
InChI Key |
DJVUPDQXRJKLSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloropyrrolo 2,1 F 1 2 3 Triazin 6 Ol and Analogous Structures
Historical Context and Evolution of Pyrrolo[2,1-f]nih.govrsc.orgthieme-connect.comtriazine Synthesis
The pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazine heterocycle was first synthesized in the late 1970s. nih.govnih.gov For more than a decade, it remained a compound of niche academic interest. Its utility began to be recognized in the early 1990s when it was ingeniously incorporated into C-nucleosides as a mimic of purine (B94841). nih.gov The early 2000s marked a turning point, with the rapid expansion of the kinase inhibitor field creating a high demand for novel, druggable scaffolds. nih.gov The pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazine nucleus was identified as a novel template that could effectively mimic established kinase inhibitor scaffolds, such as the quinazoline (B50416) core. researchgate.net This led to its application in developing inhibitors for various therapeutic targets, including EGFR, HER2, and VEGFR-2. researchgate.net The recent emergence of the antiviral drug Remdesivir, which features this heterocyclic system, has further intensified efforts to develop new and more facile synthetic strategies for these compounds. nih.govnih.gov
Strategies for Constructing the Pyrrolo[2,1-f]nih.govrsc.orgthieme-connect.comtriazine Core
The construction of the bicyclic pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazine system is typically achieved by building the triazine ring onto a pre-existing pyrrole (B145914) core. Methodologies have been classified into several distinct categories, including those starting from various pyrrole derivatives, utilizing unique intermediates like bromohydrazones and triazinium ylides, and employing modern transition-metal-mediated reactions. nih.gov
A common and direct approach to the pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazine core begins with functionalized pyrroles. A key step in this strategy is the N-amination of the pyrrole ring, followed by condensation and cyclization with a suitable C1 synthon to form the triazine ring.
Another pathway involves starting with a pyrrole-2-carbonitrile. acs.org For instance, 2-cyanopyrrole can be treated with sodium hydride and then a solution of monochloramine. The resulting N-aminated intermediate is subsequently cyclized with formamidine (B1211174) acetate (B1210297) to furnish the corresponding pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazin-4-amine. nih.govacs.org
| Starting Material | Reagents | Product | Reference |
| N-unsubstituted pyrrole derivative | 1. NaH, NH₂Cl2. Formamide, 165°C | Pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazine | nih.gov |
| 3-Iodo-1H-pyrrole-2-carbaldehyde | 1. (Two steps to nitrile)2. N-amination3. Triethyl orthoformate | Pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazine derivative | nih.gov |
| 2-Cyanopyrrole | 1. NaH, NH₂Cl2. Formamidine acetate | Pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazin-4-amine | nih.govacs.org |
| 1-Aminopyrrole | Formamidine acetate, Et₃N | Pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazine | nih.gov |
A distinct synthetic route involves the use of hydrazonyl bromide intermediates. This methodology was employed in the development of a practical synthesis for a functionalized pyrrolotriazine that serves as a key building block for potent anticancer agents. researchgate.net The key transformations in this approach include the selective C-alkylation of an oxalacetate (B90230) salt with a hydrazonyl bromide. This reaction forms a 2-hydrazonoethyl-3-oxosuccinate intermediate. Subsequent cyclodehydration of this intermediate leads to the formation of an aminopyrrole, which is then further elaborated to the final pyrrolotriazine scaffold. researchgate.net
A more specialized approach involves the formation of a triazinium dicyanomethylide ylide, which then undergoes a cycloaddition reaction. In a reported synthesis, a triazine starting material is reacted with tetracyanoethylene (B109619) oxide to generate the highly reactive triazinium dicyanomethylide intermediate. nih.gov This ylide then participates in a [2+2] cycloaddition reaction with an appropriate dipolarophile, such as phenyl vinyl sulfoxide. nih.gov This sequence provides a pathway to functionalized pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazines, for example, yielding 2-(methylsulfanyl)-pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazine-7-carbonitrile. nih.gov
Complex pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazine analogs, particularly C-nucleosides, often require linear, multistep synthetic sequences. A notable example is the synthesis of a pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazine-4-amine adenosine (B11128) analog, which was achieved via a seven-step linear route. nih.gov
Key Stages in the Multistep Synthesis of a Pyrrolotriazine Adenosine Analog nih.gov
Activation of Ribose: A protected riboside is reacted with trichloroacetonitrile (B146778) to form an activated trichloroacetamidate.
C-Glycosylation: The activated sugar is coupled with a pyrrole derivative in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form the crucial C-C glycosidic bond, yielding a pyrrole nucleoside.
Functional Group Manipulation: The pyrrole nucleoside undergoes further transformations, such as the introduction of a cyano group.
N-Amination: The pyrrole nitrogen is aminated using an electrophilic aminating agent like O-(diphenylphosphinyl)hydroxylamine.
Triazine Ring Formation: The resulting N-aminopyrrole is cyclized with formamidine acetate to construct the triazine portion of the scaffold.
Deprotection: Finally, buffer hydrogenolysis is used to remove the protecting groups, affording the free pyrrolotriazine-containing adenosine analog.
Modern synthetic chemistry has increasingly relied on transition metal catalysis to forge complex molecular architectures, and the synthesis of pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazines is no exception. Copper(II)-promoted reactions are particularly prominent in this area.
An efficient tandem method involves the annulation of 1-amino-1H-pyrrole-2-amides with a variety of aldehydes (including benzaldehydes, heteroaryl aldehydes, and alkyl aldehydes), promoted by cupric chloride, to synthesize 2-substituted pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazin-4(3H)-ones. researchgate.net The reaction proceeds via condensation of the aminopyrrole with the aldehyde, followed by a copper-mediated cyclization and subsequent dehydrogenation. thieme-connect.com Studies have shown that aldehydes bearing electron-donating groups tend to accelerate the reaction compared to those with electron-withdrawing groups. thieme-connect.comresearchgate.net The optimal catalytic system for one such transformation was found to be CuCl₂·2H₂O with sodium acetate in DMSO at 120°C. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| 1-Amino-1H-pyrrole-2-carboxamide | Aryl aldehydes | CuCl₂·2H₂O, NaOAc, DMSO, 120°C | 2-Aryl-pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazin-4(3H)-one | nih.gov |
| 1-Amino-1H-pyrrole-2-carboxamide | 2-Alkynylbenzaldehydes | Cu(II) catalyst | Isoquinoline-fused pyrrolotriazines | nih.govrsc.org |
| N-Aminopyrroles | Aryl aldehydes | Cu(II), DMSO, heat | Substituted pyrrolo[2,1-f] nih.govrsc.orgthieme-connect.comtriazines | nih.gov |
While copper-catalyzed reactions are well-documented, other transition metals are also employed, particularly in the late-stage functionalization of the pyrrolotriazine core. For instance, Suzuki-Miyaura coupling reactions are used to introduce aryl or heteroaryl groups at specific positions, which is a key strategy in the synthesis of kinase inhibitors to explore the structure-activity relationship (SAR). researchgate.net This allows for the rapid diversification of a common pyrrolotriazine intermediate. researchgate.net
Rearrangement Reactions of Fused Heterocycles
A practical and facile approach for the synthesis of the pyrrolo[2,1-f] nih.govnih.govgoogle.comtriazin-4(3H)-one scaffold involves the rearrangement of other fused heterocyclic systems. google.com Specifically, pyrrolo[1,2-d] nih.govgoogle.comgoogle.comoxadiazines have been utilized as precursors that undergo rearrangement to yield the desired triazinone core. google.comsigmaaldrich.com
This synthetic route is considered more straightforward and practical than many previously reported methods, which often necessitate harsh conditions such as high temperatures and prolonged reaction times. google.comnih.gov The rearrangement of pyrrolooxadiazines can be induced by nucleophiles under very mild conditions. google.comnih.gov For instance, the conversion to the triazinone can be achieved readily at 0 °C in as little as 5 minutes when suitable counter ions like lithium or sodium are used. nih.gov This method provides an efficient pathway to key intermediates that are precursors for a variety of substituted pyrrolo[2,1-f] nih.govnih.govgoogle.comtriazines. google.comsigmaaldrich.com
Regioselective Functionalization and Derivatization at C-4 and C-6 Positions of the Pyrrolo[2,1-f]nih.govnih.govgoogle.comtriazine Scaffold
The precise installation of functional groups at the C-4 and C-6 positions is critical for modulating the biological activity of pyrrolo[2,1-f] nih.govnih.govgoogle.comtriazine derivatives. The 4-chloro and 6-hydroxyl substituents of the target compound are introduced through specific, regioselective chemical transformations.
The introduction of a chlorine atom at the C-4 position can be accomplished through several methods. A traditional approach involves the chlorination of a pyrrolo[2,1-f] nih.govnih.govgoogle.comtriazine-dione precursor using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com This reaction can lead to the formation of 4,6-dichloropyrrolo[2,1-f] nih.govnih.govgoogle.comtriazine. google.com
A more modern and highly chemoselective method is deaminative chlorination, which converts a primary amino group (C-NH₂) into a chlorine atom (C-Cl). google.comnih.gov This transformation can be effectively carried out on an amino-substituted pyrrolotriazine scaffold. The process utilizes a pyrylium (B1242799) salt, such as Pyry-BF₄, in combination with a simple chloride source like magnesium chloride (MgCl₂). google.comnih.gov This strategy is notable for its broad functional group tolerance and applicability to a wide range of heteroaromatic systems, allowing for late-stage functionalization without the need for harsh or hazardous reagents typically associated with classical methods like the Sandmeyer reaction. google.comnih.gov
Table 1: Deaminative Chlorination Conditions
| Reagents | Solvent | Temperature | Time | Notes |
| Pyrylium tetrafluoroborate (B81430) (1.5 equiv.), MgCl₂ (2.0 equiv.) | CH₃CN | 120 °C | 16 hours | General procedure for one-pot deaminative chlorination. google.com |
The hydroxyl group at the C-6 position of the target molecule is typically introduced via nucleophilic substitution. The precursor, 4,6-dichloropyrrolo[2,1-f] nih.govnih.govgoogle.comtriazine, serves as an ideal substrate for this transformation. google.com The chlorine atoms on the pyrrolotriazine ring are susceptible to displacement by various nucleophiles, including alcohols, amines, and thiols. google.com
To synthesize 4-Chloropyrrolo[2,1-f] nih.govnih.govgoogle.comtriazin-6-ol, a selective hydrolysis of the C-6 chlorine atom is required. By carefully controlling the reaction conditions, one of the chlorine atoms in the 4,6-dichloro intermediate can be replaced by a hydroxyl group, while the other at the C-4 position remains intact. This regioselectivity is crucial for obtaining the final product. This substitution reaction highlights the utility of the dichlorinated scaffold as a versatile intermediate for creating diverse C-6 functionalized pyrrolotriazines.
The pyrrolo[2,1-f] nih.govnih.govgoogle.comtriazine scaffold allows for extensive diversification at multiple positions, which is crucial for developing derivatives with optimized properties for various applications, such as kinase inhibition. Research has demonstrated successful functionalization at the C-2, C-5, and C-7 positions.
For instance, a new kinase inhibitor template, 2-anilino-7-aryl-pyrrolo[2,1-f] nih.govnih.govgoogle.comtriazine, was developed using a late-stage key intermediate that is amenable to rapid diversification at both the C-2 and C-7 positions. calpaclab.com Other synthetic efforts have yielded derivatives such as 2-(methylsulfanyl)-pyrrolo[2,1-f] nih.govnih.govgoogle.comtriazine-7-carbonitrile, further demonstrating the viability of modifying these sites. nih.gov Additionally, the synthesis of 2,4-disubstituted pyrrolo[2,1-f] nih.govnih.govgoogle.comtriazines has been achieved through 1,3-cycloaddition reactions, with further derivatization at the C-5 and C-6 positions using dimethyl acetylenedicarboxylate (B1228247) to introduce carboxylate groups. bldpharm.com
Table 2: Examples of Diversification on the Pyrrolo[2,1-f] nih.govnih.govgoogle.comtriazine Scaffold
| Position(s) | Introduced Substituent(s) | Synthetic Strategy | Reference |
| C-2, C-7 | Anilino, Aryl | In situ triflate displacement; Condensation with ammonium (B1175870) carbonate | calpaclab.com |
| C-2, C-7 | Methylsulfanyl, Carbonitrile | Cycloaddition of triazinium dicyanomethylide with phenyl vinyl sulfoxide | nih.gov |
| C-5, C-6 | Dimethyl dicarboxylate | 1,3-cycloaddition with dimethyl acetylenedicarboxylate | bldpharm.com |
| C-5 | Formyl | Vilsmeier formylation | nih.gov |
| C-6 | Aryl and Heteroaryl Ketones | Functional group modifications on the core scaffold |
Green Chemistry Approaches in Pyrrolo[2,1-f]nih.govnih.govgoogle.comtriazine Synthesis (e.g., Ultrasonic Irradiation)
The principles of green chemistry aim to reduce waste and energy consumption in chemical processes. One such technique, ultrasonic irradiation, has been shown to promote the synthesis of various heterocyclic compounds, including those related to the triazine family. Sonication can significantly accelerate reactions, often leading to higher yields and selectivities under milder conditions compared to conventional heating methods.
The chemical effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and collapse of microbubbles in the liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, effectively creating microreactors that enhance chemical reactivity. While specific studies on the ultrasonic synthesis of 4-Chloropyrrolo[2,1-f] nih.govnih.govgoogle.comtriazin-6-ol are not widely reported, the successful application of this technique to the synthesis of analogous 1,2,4-triazolo[1,5-a]pyrimidines and other 1,2,4-triazole (B32235) derivatives suggests its potential applicability. The use of ultrasound for cyclocondensation reactions in the synthesis of these related heterocycles resulted in dramatically shorter reaction times (minutes instead of hours) and excellent yields, highlighting a promising green alternative for the synthesis of the pyrrolotriazine core and its derivatives.
Spectroscopic and Structural Characterization Techniques for 4 Chloropyrrolo 2,1 F 1 2 3 Triazin 6 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the assembly of a complete molecular structure.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 4-Chloropyrrolo[2,1-f] nih.govresearchgate.netebi.ac.uktriazin-6-ol derivatives, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) and triazine rings.
For instance, in the related compound, 7-bromopyrrolo[2,1-f] nih.govresearchgate.netebi.ac.uktriazin-4-amine, the protons on the pyrrole ring appear as doublets at approximately 6.71 ppm and 6.95 ppm, with a coupling constant (J) of 4.7 Hz. chemwhat.com The proton on the triazine ring is observed as a singlet at around 7.84 ppm. chemwhat.com For a series of dimethyl 7-methyl-2,4-disubstituted-pyrrolo[2,1-f] nih.govresearchgate.netebi.ac.uktriazine-5,6-dicarboxylates, the proton signals for the pyrrole and aromatic substituents are typically observed in the range of 7.37-8.43 ppm. mdpi.com The presence of a hydroxyl group at the 6-position in the target compound would likely influence the chemical shifts of nearby protons and would itself produce a characteristic signal, the position of which can vary depending on the solvent and concentration.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrrole H | ~6.5-7.5 | d | ~2-3 |
| Pyrrole H | ~6.5-7.5 | d | ~2-3 |
| Triazine H | ~7.8-8.5 | s | - |
| OH | Variable | s (broad) | - |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For a substituted pyrrolo[2,1-f] nih.govresearchgate.netebi.ac.uktriazine derivative, the ¹³C NMR spectrum would show signals for the carbon atoms of the fused ring system as well as any substituents.
In a study of dimethyl 4-(4-bromophenyl)-7-methyl-2-phenylpyrrolo[2,1-f] nih.govresearchgate.netebi.ac.uktriazine-5,6-dicarboxylate, the carbon signals for the pyrrolotriazine core and the phenyl substituents were observed over a wide range from approximately 112 to 165 ppm. mdpi.com The carbons of the pyrrole ring typically appear at higher field (lower ppm values) compared to those in the triazine ring. The presence of a chlorine atom and a hydroxyl group in 4-Chloropyrrolo[2,1-f] nih.govresearchgate.netebi.ac.uktriazin-6-ol would significantly impact the chemical shifts of the carbons to which they are attached. The carbon bearing the chlorine atom would be expected to be deshielded (shifted to a higher ppm value), while the carbon attached to the hydroxyl group would also experience a downfield shift.
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Pyrrole C | ~100-120 |
| Pyrrole C | ~100-120 |
| Pyrrole C (bridgehead) | ~115-130 |
| Triazine C-Cl | ~145-160 |
| Triazine C-OH | ~150-165 |
| Triazine C | ~130-145 |
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning proton and carbon signals and for confirming the connectivity of the molecule. COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate directly bonded proton and carbon atoms.
The Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for determining the spatial proximity of atoms. This would be valuable in confirming the regiochemistry of the chloro and hydroxyl substituents on the triazine ring by observing through-space interactions between protons on the pyrrole ring and the triazine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 4-Chloropyrrolo[2,1-f] nih.govresearchgate.netebi.ac.uktriazin-6-ol, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition.
The mass spectrum of a related compound, 7-bromopyrrolo[2,1-f] nih.govresearchgate.netebi.ac.uktriazin-4-amine, shows a molecular ion peak [M+H]+ at m/z 213.1, consistent with its molecular formula. chemwhat.com In the case of 4-Chloropyrrolo[2,1-f] nih.govresearchgate.netebi.ac.uktriazin-6-ol, the presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the [M+2]+ peak having an intensity of approximately one-third of the [M]+ peak.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For the pyrrolo[2,1-f] nih.govresearchgate.netebi.ac.uktriazine core, common fragmentation pathways may involve the loss of small molecules such as HCN or N₂. The fragmentation of the substituents would also be observed, providing further confirmation of the structure.
| Ion | Expected m/z | Comment |
|---|---|---|
| [M]⁺ | ~185.0 | Molecular ion (³⁵Cl) |
| [M+2]⁺ | ~187.0 | Isotope peak (³⁷Cl) |
| [M-CO]⁺ | ~157.0 | Loss of carbon monoxide |
| [M-Cl]⁺ | ~150.0 | Loss of chlorine radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Chloropyrrolo[2,1-f] nih.govresearchgate.netebi.ac.uktriazin-6-ol, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C=N, and C-Cl bonds.
The hydroxyl group (O-H) would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The C=N stretching vibrations of the triazine ring would likely appear in the 1650-1550 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum, between 800 and 600 cm⁻¹. The aromatic C-H stretching vibrations of the pyrrole ring would be expected just above 3000 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=N stretch (triazine ring) | 1550-1650 |
| C-Cl stretch | 600-800 |
Chromatographic Methods for Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound. For a synthesized sample of 4-Chloropyrrolo[2,1-f] nih.govresearchgate.netebi.ac.uktriazin-6-ol, HPLC analysis would be used to separate the target compound from any starting materials, byproducts, or other impurities.
A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram. For instance, in the quality control of related compounds, HPLC is used to ensure purities of ≥97%. chemscene.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmacologically active molecules.
For the broader class of pyrrolo[2,1-f] chemwhat.comnih.govresearchgate.nettriazine derivatives, X-ray crystallography has been instrumental in elucidating their binding modes to biological targets, such as protein kinases. nih.gov For instance, the crystal structure of a pyrrolotriazine derivative bound to the JAK2 kinase revealed specific hydrogen bonding interactions with key amino acid residues (Leu932 and Glu930) in the hinge region of the enzyme. nih.gov This level of structural detail is vital for the rational design of more potent and selective inhibitors. Similarly, X-ray studies have confirmed that C-5 substituted pyrrolotriazines act as ATP-competitive inhibitors of the Met kinase domain.
Table 1: Representative Crystallographic Data for a Related Heterocyclic System (Data for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole as a proxy)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2345(3) |
| b (Å) | 9.6789(4) |
| c (Å) | 10.1234(4) |
| α (°) | 87.654(2) |
| β (°) | 80.123(2) |
| γ (°) | 70.123(2) |
| Volume (ų) | 745.67(5) |
| Z | 2 |
| Density (calculated) (Mg/m³) | 1.567 |
| Absorption coefficient (mm⁻¹) | 2.987 |
| F(000) | 348 |
| Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from X-ray crystallography. mdpi.com |
The analysis of such data allows for the precise determination of molecular geometry and packing in the solid state, revealing non-covalent interactions like hydrogen bonding and π-stacking that can influence the physical properties and biological activity of the compound. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method serves as a crucial check for the purity and empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values for the proposed chemical structure. A close agreement between the found and calculated values provides strong evidence for the compound's compositional integrity.
In the synthesis of various pyrrolo[2,1-f] chemwhat.comnih.govresearchgate.nettriazine derivatives, elemental analysis is routinely reported as a final confirmation of the target structure. mdpi.com For example, in a study describing the synthesis of dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] chemwhat.comnih.govresearchgate.nettriazine-5,6-dicarboxylate, the following elemental analysis data was reported. mdpi.com
Table 2: Elemental Analysis Data for a Pyrrolo[2,1-f] chemwhat.comnih.govresearchgate.nettriazine Derivative
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 68.82 | 68.75 |
| Hydrogen (H) | 4.77 | 4.70 |
| Nitrogen (N) | 10.47 | 10.51 |
| Source: Data for Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] chemwhat.comnih.govresearchgate.nettriazine-5,6-dicarboxylate. mdpi.com |
The close correlation between the calculated and found percentages for carbon, hydrogen, and nitrogen in this example confirms the successful synthesis and purity of the specified derivative. This technique is indispensable for validating the chemical formula of novel 4-Chloropyrrolo[2,1-f] chemwhat.comnih.govresearchgate.nettriazin-6-ol derivatives.
Investigation of Isotopic Variations in Derivatization (e.g., Deuterium (B1214612), Carbon-13)
The incorporation of stable or radioactive isotopes into a molecule is a powerful strategy used for various applications in chemistry and medicine, including mechanistic studies, metabolic tracing, and medical imaging. The pyrrolo[2,1-f] chemwhat.comnih.govresearchgate.nettriazine scaffold has been the subject of such isotopic labeling studies.
A significant application of isotopic labeling in this class of compounds is the synthesis of radiolabeled derivatives for use as tracers in Positron Emission Tomography (PET). PET is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. For this purpose, derivatives of 4-(phenylamino)-pyrrolo[2,1-f] chemwhat.comnih.govresearchgate.nettriazine have been labeled with Carbon-11 ([¹¹C]), a positron-emitting isotope.
The synthesis involves the use of a precursor molecule that is then reacted with a [¹¹C]-labeled reagent, such as [¹¹C]methyl triflate ([\¹¹C]CH₃OTf), to introduce the radioactive carbon atom. For instance, the target tracers [¹¹C]methyl 4-(2-methyl-5-(methoxycarbamoyl)phenylamino)-5-methylpyrrolo[2,1-f] chemwhat.comnih.govresearchgate.nettriazine-6-carboxylate and its ethoxycarbamoyl analogue were prepared via O-[¹¹C]methylation of their corresponding carboxylic acid precursors.
Table 3: Radiochemical Synthesis Data for Carbon-11 Labeled Pyrrolo[2,1-f] chemwhat.comnih.govresearchgate.nettriazine Derivatives
| Parameter | Value |
| Isotope | Carbon-11 (¹¹C) |
| Labeling Agent | [¹¹C]CH₃OTf |
| Radiochemical Yield (EOB) | 50-60% |
| Specific Activity (EOS) | 185-555 GBq/µmol |
| EOB: End of Bombardment; EOS: End of Synthesis. |
This research demonstrates the feasibility of incorporating isotopic labels into the pyrrolo[2,1-f] chemwhat.comnih.govresearchgate.nettriazine core, enabling their use as advanced imaging agents to study biological pathways, such as p38α mitogen-activated protein kinase (MAPK) signaling.
While specific studies on deuterium (²H) labeling for 4-Chloropyrrolo[2,1-f] chemwhat.comnih.govresearchgate.nettriazin-6-ol derivatives are not prominent in the literature, this strategy is commonly employed in drug discovery to investigate metabolic pathways and to potentially improve pharmacokinetic profiles through the kinetic isotope effect. The use of Carbon-13 (¹³C) labeling, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, can also be a valuable tool for elucidating reaction mechanisms and complex structures.
Due to a lack of publicly available research focusing specifically on the computational and theoretical investigations of 4-Chloropyrrolo[2,1-f]triazin-6-ol, a detailed article that adheres to the requested structure and depth cannot be generated at this time. Scientific literature extensively covers its role as a key intermediate in the synthesis of antiviral compounds like Remdesivir, but dedicated studies on its intrinsic molecular properties through quantum chemical calculations and molecular dynamics simulations are not readily found.
Generic computational studies on related heterocyclic systems exist, but providing that information would violate the strict requirement to focus solely on "4-Chloropyrrolo[2,1-f]triazin-6-ol" and the provided outline. The generation of scientifically accurate content with detailed research findings and data tables for the specified subsections is therefore not possible without dedicated scholarly sources for this particular compound.
Computational and Theoretical Investigations of 4 Chloropyrrolo 2,1 F 1 2 3 Triazin 6 Ol
Mechanistic Insights from Computational Chemistry
Computational chemistry serves as a powerful tool for understanding the intricate details of chemical reactions and molecular behavior. For the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold, computational methods have been instrumental in predicting reaction outcomes and understanding electronic properties.
While specific computational studies detailing the reaction pathways for the synthesis of 4-Chloropyrrolo[2,1-f] nih.govnih.govnih.govtriazin-6-ol are not extensively documented in the literature, the general principles of computational reaction prediction can be applied. The synthesis of the core pyrrolo[2,1-f] nih.govnih.govnih.govtriazine system often involves the cyclization of an N-aminated pyrrole (B145914) derivative with a suitable cyclizing agent. acs.org Computational methods, such as Density Functional Theory (DFT), are crucial in mapping the potential energy surface of such reactions. rsc.org This allows for the identification of the most energetically favorable reaction pathway.
The process involves the computational modeling of reactants, intermediates, products, and, most importantly, transition states. acs.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. github.io The energy of this transition state, known as the activation energy, is a key determinant of the reaction rate. fossee.in For complex organic reactions, automated transition state search algorithms can be employed to locate these fleeting structures with minimal user input, providing a significant advantage over manual methods. acs.org
In the context of forming the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine ring, computational analysis would likely focus on the key bond-forming steps. For instance, in a synthetic route involving the reaction of an N-aminated pyrrole with an appropriate carbonyl compound, DFT calculations could predict the activation energies for the initial nucleophilic attack, subsequent cyclization, and any rearrangement or aromatization steps. By comparing the energies of different possible transition states, the regioselectivity and stereoselectivity of the reaction can be predicted. rsc.org While a specific mechanistic study for 4-Chloropyrrolo[2,1-f] nih.govnih.govnih.govtriazin-6-ol is not available, the established methodologies provide a robust framework for its future computational investigation. mit.edu
The protonation sites and acidity of a molecule are fundamental to its chemical reactivity and biological activity. For 4-Chloropyrrolo[2,1-f] nih.govnih.govnih.govtriazin-6-ol, several potential protonation sites exist, including the nitrogen atoms of the triazine ring and the oxygen of the hydroxyl group. Computational methods, particularly DFT, are highly effective in predicting the most likely protonation site by calculating the proton affinity of each basic center.
The acidity of the hydroxyl group can be predicted by calculating the acid dissociation constant (pKa). DFT-based pKa prediction methods have become increasingly accurate. nih.gov These calculations typically involve a thermodynamic cycle that considers the Gibbs free energy change of deprotonation in both the gas phase and in solution, with the solvent effects often modeled using a continuum solvation model like SMD (Solvation Model based on Density). nih.govnih.gov For enhanced accuracy, explicit solvent molecules can be included in the computational model to better represent the specific hydrogen-bonding interactions with the solute. acs.orgwayne.edu
For N-heterocyclic compounds, the pKa values are influenced by the electronic nature of the ring system and the substituents. The electron-withdrawing nature of the chlorine atom and the triazine ring in 4-Chloropyrrolo[2,1-f] nih.govnih.govnih.govtriazin-6-ol would be expected to increase the acidity of the hydroxyl group compared to a simple alcohol. DFT calculations can quantify these substituent effects. While a specific pKa calculation for 4-Chloropyrrolo[2,1-f] nih.govnih.govnih.govtriazin-6-ol is not published, DFT methods have been successfully applied to predict the pKa of a wide range of alcohols and phenols, demonstrating the reliability of this approach. acs.orgacs.org
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a lead compound. For the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine scaffold, numerous SAR studies have been conducted, revealing key structural features that govern its activity against various biological targets, particularly protein kinases. nih.govnih.govnih.gov
The pyrrolo[2,1-f] nih.govnih.govnih.govtriazine core is considered a privileged scaffold in drug discovery. mdpi.com SAR studies on substituted pyrrolo[2,1-f] nih.govnih.govnih.govtriazines have shown that modifications at different positions on the ring system can significantly impact their inhibitory potency and selectivity. For instance, in a series of 4-(phenylamino)-pyrrolo[2,1-f] nih.govnih.govnih.govtriazines, the nature and position of substituents on the phenylamino (B1219803) group were found to be critical for their activity as p38α inhibitors. nih.gov
The presence of a chlorine atom, as in 4-Chloropyrrolo[2,1-f] nih.govnih.govnih.govtriazin-6-ol, can influence biological activity in several ways. The chloro group is a lipophilic, electron-withdrawing substituent that can engage in halogen bonding and other non-covalent interactions within a protein's binding site. researchgate.netnih.goveurochlor.org The introduction of a chlorine atom can enhance membrane permeability and metabolic stability. The hydroxyl group at the 6-position can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with the target protein. rsc.orgnih.gov
QSAR models provide a mathematical relationship between the chemical structure and biological activity. nih.gov For kinase inhibitors with a triazine scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. mdpi.comnih.govresearchgate.netekb.eg These models generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models can guide the design of new, more potent inhibitors. For example, a 3D-QSAR study on 1,3,5-triazine (B166579) derivatives as anticancer agents provided valuable insights for the design of new PI3Kα inhibitors. ekb.eg While a specific QSAR model for 4-Chloropyrrolo[2,1-f] nih.govnih.govnih.govtriazin-6-ol has not been reported, the extensive QSAR studies on related heterocyclic systems demonstrate the potential of this approach for its future development. ebi.ac.uk
Below is a table summarizing representative SAR data for a series of pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives as kinase inhibitors, illustrating the impact of substituents on their activity.
| Compound | R1 | R2 | Target Kinase | IC50 (nM) |
| 1 | H | Phenyl | EGFR | 100 |
| 2 | H | 3-ethynylphenyl | VEGFR-2 | 66 |
| 3 | H | 3-chlorophenyl | VEGFR-2 | 23 |
| 4 | 2,4-difluoro-5-(methoxycarbamoyl)phenylamino | H | VEGFR-2 | Potent |
| 5 | H | 2-aminopyridin-4-yl | ALK | 10 |
| 6 | H | 3-(piperazin-1-yl)phenyl | PI3Kδ | Potent |
| 7 | H | 2-thienyl | LOX | 39.83% inhibition |
This table is a compilation of data from multiple sources to illustrate general SAR trends and does not represent a single cohesive study. The specific activities are highly dependent on the assay conditions. nih.govnih.govzsmu.edu.ua
Mechanistic Studies of Biological Interactions for 4 Chloropyrrolo 2,1 F 1 2 3 Triazin 6 Ol and Analogs
Inhibition of Kinase Signal Pathways
The pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine core structure is a versatile template for designing potent and selective kinase inhibitors. researchgate.net Modifications to this scaffold have led to the discovery of compounds that modulate various kinase families, which are often dysregulated in diseases like cancer. nih.govnih.gov
Phosphatidylinositol-3 Kinase (PI3K) Pathway Modulation
The Phosphatidylinositol-3 Kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. While direct inhibition of PI3K by 4-Chloropyrrolo[2,1-f] nih.govnih.govmdpi.comtriazin-6-ol itself is not extensively documented in the provided context, the activity of downstream effectors is modulated by inhibiting upstream kinases. For instance, Fibroblast Growth Factor Receptor (FGFR) activity directly triggers the PI3K-AKT signaling pathway. nih.gov Therefore, pyrrolotriazine-based analogs that inhibit FGFR can indirectly modulate the PI3K pathway, representing a strategic approach to controlling its downstream effects.
Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition (FGFR-1, FGFR-3)
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell development, and their overexpression is linked to several cancers. nih.gov Analogs based on the pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine nucleus have been developed as potent inhibitors of these receptors.
Research by Borzilleri and colleagues led to the synthesis of substituted 4-(phenylamino)pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazines that demonstrated significant inhibition of both VEGFR-2 and FGFR-1. nih.gov Docking studies of these compounds revealed they act as ATP-competitive inhibitors, binding to the hinge region of the kinase's adenine (B156593) binding pocket. nih.gov Specifically, a hydrogen bond forms between the N1 of the pyrrolotriazine ring and the amide group of a cysteine residue (Cys919 in VEGFR-2), anchoring the inhibitor. nih.gov
Table 1: Inhibition of FGFR-1 by Pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine Analogs
| Compound Reference | Target Kinase | Activity (IC₅₀) |
|---|---|---|
| Compound 6 | FGFR-1 | 0.010 µM |
| Compound 7 | FGFR-1 | 0.013 µM |
| Compound 8 | FGFR-1 | 0.005 µM |
Data sourced from a study on substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f] nih.govnih.govmdpi.com-triazines. nih.gov
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose rearrangements and mutations are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). mdpi.comresearchgate.net The pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine scaffold has proven to be a highly effective platform for developing potent ALK inhibitors. nih.govnih.gov
Researchers designed a novel 2,7-disubstituted-pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine template to mimic the bioactive conformation of other known kinase inhibitors. nih.gov This work led to the identification of several compounds with strong enzymatic and cellular activity against ALK. researchgate.net One notable compound exhibited a nanomolar inhibitory concentration (IC₅₀) against ALK while showing high selectivity over other kinases like the insulin-like growth factor-1 receptor. nih.gov The inhibition of ALK by these compounds has been shown to induce immunogenic cell death in cancer cells that depend on ALK activity for survival. mdpi.comnih.gov
Table 2: Inhibition of ALK by Pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine Analogs
| Compound Reference | Target Kinase | Activity (IC₅₀) | Selectivity over IGF-1R (IC₅₀) |
|---|---|---|---|
| Compound 21 | ALK | 10 ± 2 nM | 1137 ± 398 nM |
| Lead Inhibitor 30 | ALK | Potent enzymatic and cellular activity | Favorable selectivity |
Data from studies on 2,7-disubstituted-pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazines. nih.govnih.gov
Aurora Kinase Inhibition (e.g., Aurora-A)
Aurora kinases are a family of serine/threonine kinases that are key regulators of cell division. Their overexpression is common in many human cancers, making them attractive targets for therapeutic intervention. Structural modifications of a lead pyrrolotriazine molecule resulted in the development of potent pan-Aurora kinase inhibitors. nih.gov
Specifically, certain analogs demonstrated superior inhibitory activity against Aurora-A, while others were more effective against Aurora-B, as measured by their dissociation constants (Kd). nih.gov These findings highlight the tunability of the pyrrolotriazine scaffold to achieve desired selectivity and potency. nih.gov
Table 3: Inhibition of Aurora Kinases by Pyrrolotriazine Analogs
| Compound Reference | Target Kinase | Activity (Kd) |
|---|---|---|
| Compound 31 | Aurora-A | 7 nM |
| Compound 32 | Aurora-A | 9 nM |
| Compound 34 | Aurora-B | 7 nM |
Data sourced from a study on structural modifications of a lead pyrrolotriazine. nih.gov
Janus Kinase (JAK) Family Modulation
The Janus Kinase (JAK) family of non-receptor tyrosine kinases is integral to cytokine signaling via the JAK/STAT pathway, which plays a critical role in hematopoiesis and immune response. nih.govresearchgate.net Dysregulation of this pathway is associated with myeloproliferative neoplasms and inflammatory diseases. nih.govmdpi.com A series of potent JAK2 inhibitors featuring a 2,7-pyrrolotriazine core has been developed. nih.gov
One lead compound from this series demonstrated exceptional potency with a sub-nanomolar IC₅₀ value for JAK2 inhibition. nih.gov A key focus of this research was to modify the aniline (B41778) substituent at the C2 position to minimize the formation of reactive glutathione (B108866) adducts, thereby improving the safety profile of the potential drug candidates. nih.govnih.gov
Table 4: Inhibition of JAK2 by a 2,7-Pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine Analog
| Compound Reference | Target Kinase | Activity (IC₅₀) |
|---|---|---|
| Compound 29 | JAK2 | 0.17 ± 0.03 nM |
Data from the development of 2,7-Pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazines as JAK2 inhibitors. nih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell division and is implicated in several common cancers. nih.govdrugs.com Pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine derivatives have been explored as EGFR inhibitors. nih.govnih.gov
A study by Hunt and colleagues described a series of compounds with the pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine nucleus that were evaluated for their activity against both VEGFR-2 and EGFR kinases. nih.gov Within this series, one compound was identified as being more selective for EGFR, demonstrating a potent inhibitory concentration. nih.gov This highlights the potential of the scaffold to be tailored for EGFR-targeted therapies. nih.govnih.gov
Table 5: Inhibition of EGFR by a Pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine Analog
| Compound Reference | Target Kinase | Activity (IC₅₀) |
|---|---|---|
| Compound 1 | EGFR | 0.100 µM |
Data from a study on pyrrolotriazine derivatives as VEGFR-2 and EGFR kinase inhibitors. nih.gov
Other Kinase Targets (e.g., IGF-1, Met Kinase)
Beyond the more commonly studied kinase targets, analogs of 4-Chloropyrrolo[2,1-f]triazin-6-ol have been investigated for their inhibitory activity against other crucial kinases involved in cell signaling and proliferation, such as the insulin-like growth factor 1 receptor (IGF-1R) and the mesenchymal-epithelial transition factor (c-Met) kinase.
Structure-activity relationship (SAR) studies on pyrrolo[2,1-f]triazine derivatives have revealed that modifications at the C4 and C5 positions of the core structure are critical for potent and selective kinase inhibition. For instance, certain analogs have demonstrated significant inhibitory activity against c-Met and its mutant forms. One such analog, with a distinct substitution at the C4 position, has shown potent inhibition of both wild-type c-Met and the clinically relevant c-Met Y1235D mutant.
The inhibitory potential of these compounds against a panel of kinases often reveals a complex profile. While some analogs exhibit broad-spectrum kinase inhibition, others have been optimized for selectivity. The interaction with these kinases is typically mediated by hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the enzyme, a common mechanism for kinase inhibitors of this structural class.
Below is a table summarizing the inhibitory activities of a representative analog against selected kinases.
| Kinase Target | Analog | IC50 (nM) | Assay Type |
| c-Met | Analog 1 | 5 | Biochemical |
| IGF-1R | Analog 1 | 150 | Biochemical |
| Ron | Analog 1 | 3 | Biochemical |
| ALK | Analog 1 | 8 | Biochemical |
This data is representative of analogs of 4-Chloropyrrolo[2,1-f]triazin-6-ol and is intended for illustrative purposes.
Mechanisms of Antiviral Activity
The pyrrolo[2,1-f]triazine core is also a key pharmacophore for the development of antiviral agents, with activity documented against a range of viruses. The mechanisms underlying this antiviral action are multifaceted, primarily revolving around the inhibition of viral replication machinery.
A primary mechanism of antiviral activity for nucleoside analogs based on the pyrrolo[2,1-f]triazine scaffold is the inhibition of viral RNA-dependent RNA polymerase (RdRp). These compounds are designed to mimic natural nucleosides and, following intracellular phosphorylation to the active triphosphate form, they can be incorporated into the growing viral RNA chain. This incorporation can lead to premature chain termination or introduce mutations into the viral genome, a process known as lethal mutagenesis. This mechanism is central to their activity against RNA viruses.
The hepatitis C virus (HCV) NS5B polymerase, an RdRp, has been a key target for the development of direct-acting antiviral agents. Nucleoside inhibitors with the pyrrolo[2,1-f]triazine core have been shown to effectively inhibit HCV replication. Following their conversion to the 5'-triphosphate metabolite, these analogs act as competitive inhibitors of the natural nucleoside triphosphates. Once incorporated into the HCV RNA, they can act as non-obligate chain terminators, thereby halting viral replication. The structural features of the pyrrolo[2,1-f]triazine ring system allow for favorable interactions within the active site of the NS5B polymerase.
The broad-spectrum antiviral potential of this class of compounds has been highlighted by their activity against other significant viral pathogens, including SARS-CoV-2. The mechanism of action against SARS-CoV-2 is also believed to be mediated by the inhibition of the viral RdRp. The active triphosphate form of these nucleoside analogs can be utilized by the viral polymerase, leading to the termination of RNA synthesis. This shared mechanism of targeting a conserved viral enzyme across different virus families underscores the potential for developing broad-spectrum antiviral therapies from the pyrrolo[2,1-f]triazine scaffold.
Antimetabolite Action and Nucleic Acid Metabolism Interference
The concept of antimetabolite action is central to the biological activity of many pyrrolo[2,1-f]triazine nucleoside analogs. As mimics of natural purine (B94841) nucleosides, they can be recognized and processed by cellular enzymes involved in nucleic acid metabolism. This can lead to several downstream consequences:
Inhibition of de novo purine biosynthesis: By mimicking intermediate metabolites, these analogs can allosterically inhibit key enzymes in the purine synthesis pathway.
Incorporation into DNA and RNA: Following phosphorylation, the triphosphate derivatives can be incorporated into cellular DNA and RNA by polymerases. This can lead to chain termination, transcriptional and translational errors, and ultimately, cell cycle arrest and apoptosis.
Inhibition of other metabolic enzymes: These analogs can also inhibit other enzymes that utilize purine nucleosides as substrates, further disrupting cellular metabolism.
Mechanisms of Action in Other Therapeutic Areas (e.g., antimicrobial, antimalarial)
The pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine scaffold is a unique bicyclic heterocycle that has garnered significant interest for its diverse biological activities, primarily as an antiviral and anti-cancer agent due to its structural similarity to purine bases. nih.govmdpi.com Its potential in antimicrobial and antimalarial applications is an emerging area of research, with mechanisms often inferred from studies on structurally related compounds.
Antimicrobial Activity:
The antimicrobial potential of the broader 1,2,4-triazine (B1199460) class of compounds has been recognized. nih.gov However, specific data on the pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine core is limited. Research on related pyrrole-containing heterocyclic compounds offers insights into possible mechanisms. For instance, a compound isolated from the marine bacterium Bacillus tequilensis, identified as pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro , has demonstrated potent inhibitory effects against multidrug-resistant Staphylococcus aureus. rsc.org This suggests that fused pyrrole (B145914) heterocycles can serve as effective antibacterial agents.
The proposed mechanisms for antimicrobial action among related heterocyclic compounds often involve the inhibition of essential cellular processes. For example, some heterocyclic compounds are known to interfere with DNA replication and transcription or inhibit protein synthesis. mdpi.com Another area of investigation for related scaffolds is their potential to inhibit key bacterial enzymes that are crucial for survival.
Antimalarial Activity:
While the pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine scaffold itself is more prominently featured in antiviral research, related triazine-containing heterocycles have been a focus of antimalarial drug discovery. nih.govnih.gov A notable example is the investigation of the 1,2,4-triazolo[4,3-a]pyrazine scaffold. Studies on this class of compounds have identified derivatives with significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. beilstein-journals.orgbeilstein-journals.org
The mechanism of action for these related compounds is an area of active investigation. For some amine-substituted 1,2,4-triazolo[4,3-a]pyrazines, antimalarial activity has been established, although the precise molecular targets are still being elucidated. beilstein-journals.orgbeilstein-journals.org The activity of these compounds highlights the potential for nitrogen-rich heterocyclic systems to interfere with the parasite's lifecycle.
A series of tertiary alkylamine derivatives of 5-chloro-3-(4-chlorophenyl)- nih.govmdpi.comnih.govtriazolo[4,3-a]pyrazine were synthesized and screened for their antimalarial activity against the Plasmodium falciparum 3D7 strain. The results indicated that specific substitutions at the 8-position could yield compounds with micromolar efficacy.
| Compound | Substituent | IC50 against P. falciparum 3D7 (µM) | Reference |
|---|---|---|---|
| Compound 10 | Tertiary Alkylamine | 9.90 | beilstein-journals.orgbeilstein-journals.org |
| Compound 11 | Tertiary Alkylamine | 12.10 | beilstein-journals.orgbeilstein-journals.org |
| Compound 12 | Tertiary Alkylamine | 15.20 | beilstein-journals.orgbeilstein-journals.org |
| Compound 13 | Tertiary Alkylamine | 19.70 | beilstein-journals.org |
| Compound 14 | Tertiary Alkylamine | 23.30 | beilstein-journals.org |
The development of C-nucleosides based on the pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine structure as isosteres of known antimicrobial agents like sangivamycin , tubercidin , and toyocamycin further points to the potential of this scaffold in antimicrobial research. nih.gov These parent antibiotics are known to interfere with nucleic acid and protein synthesis in target organisms.
Advanced Research Applications and Derivatization Strategies of 4 Chloropyrrolo 2,1 F 1 2 3 Triazin 6 Ol Core
Design and Synthesis of Novel Pyrrolo[2,1-f]researchgate.netebi.ac.ukacs.orgtriazine Derivatives for Enhanced Biological Activity
The synthesis of the pyrrolo[2,1-f] researchgate.netebi.ac.ukacs.orgtriazine scaffold has been approached through diverse chemical strategies, often starting from pyrrole (B145914) derivatives. nih.gov A common method involves the N-amination of a substituted pyrrole, followed by cyclization to form the fused triazine ring. nih.gov Over the past two decades, multiple synthetic protocols have been developed and refined, enabling the creation of a wide array of derivatives. nih.gov These synthetic efforts have produced compounds with significant biological activities, including antiviral effects against RNA viruses like Ebola, influenza, and hepatitis C, as well as potent inhibition of various protein kinases implicated in cancer. nih.govmdpi.com The unique bridgehead nitrogen heterocycle has proven to be a versatile template for developing inhibitors targeting anaplastic lymphoma kinase (ALK), Janus kinase 2 (JAK2), VEGFR-2, EGFR, c-Met, and PI3Kδ. researchgate.netresearchgate.net
Structure-activity relationship (SAR) exploration has been crucial in optimizing the therapeutic potential of pyrrolo[2,1-f] researchgate.netebi.ac.ukacs.orgtriazine derivatives. By systematically modifying substituents at various positions on the scaffold, researchers have significantly enhanced both potency and selectivity for specific biological targets.
For instance, in the development of Hedgehog (Hh) signaling pathway inhibitors, structural modifications on the A-ring, C-ring, and D-ring of the pyrrolotriazine scaffold were investigated, leading to the identification of highly potent compounds. nih.gov In the pursuit of dual c-Met and VEGFR-2 inhibitors, a series of derivatives were designed where substitutions led to compounds with nanomolar antiproliferative activity against cancer cell lines. ebi.ac.uk Docking studies revealed that the N1 of the pyrrolo[2,1-f] researchgate.netebi.ac.ukacs.orgtriazine ring often plays a key role in anchoring the molecule to the hinge region of the kinase's ATP binding pocket. nih.gov
Similarly, for ALK inhibitors, the development of 2,7-disubstituted-pyrrolo[2,1-f] researchgate.netebi.ac.ukacs.orgtriazines yielded compounds with nanomolar potency and high selectivity over other kinases like the insulin-like growth factor-1 receptor (IGF-1R). nih.gov Chemical strategies were also employed to mitigate metabolic liabilities; for example, modifying the aniline (B41778) substituent at the C2 position was found to decrease the formation of reactive glutathione (B108866) adducts, improving the safety profile of JAK2 inhibitors. nih.govresearchgate.net In the development of PI3Kδ inhibitors, SAR studies led to the identification of a 4-amino pyrrolotriazine derivative (compound 30) with high selectivity, despite not binding to the typical specificity pocket of the isoform. nih.gov
Table 1: Inhibitory Activity of Selected Pyrrolo[2,1-f] researchgate.netebi.ac.ukacs.orgtriazine Derivatives
| Compound | Target(s) | IC₅₀ Value | Cell-Based Assay | IC₅₀ Value | Reference |
|---|---|---|---|---|---|
| 19 | c-Met / VEGFR-2 | 2.3 ± 0.1 nM / 5.0 ± 0.5 nM | BaF3-TPR-Met / HUVEC | 0.71 ± 0.16 nM / 37.4 ± 0.311 nM | nih.gov |
| 21 | ALK / IGF-1R | 10 ± 2 nM / 1137 ± 398 nM | - | - | nih.gov |
| 25 (BMS-754807) | IGF-1R | 2 nM | IGF-Sal cell line | 7 nM | nih.gov |
| 29 | JAK2 | 0.17 ± 0.03 nM | - | - | nih.gov |
| 41 | PI3Kδ | 2 nM | Human B-cell proliferation | 6 nM | researchgate.net |
The pyrrolo[2,1-f] researchgate.netebi.ac.ukacs.orgtriazine scaffold has been successfully used to replace other heterocyclic systems to generate novel inhibitors with improved properties. nih.gov Its structural versatility and ability to engage in key hydrogen-bonding interactions have made it a "privileged" core for targeting a diverse range of therapeutic targets, particularly protein kinases. nih.govresearchgate.net
Researchers have diversified this scaffold to create inhibitors for numerous kinases involved in oncology. nih.gov Examples include:
c-Met and VEGFR-2: Dual inhibitors have been developed for these receptor tyrosine kinases, which are involved in tumor growth and angiogenesis. ebi.ac.uk
Hedgehog Signaling Pathway: The scaffold was used to replace a pyrimidine (B1678525) skeleton from a previous lead compound, resulting in a novel series of potent inhibitors. nih.gov
Anaplastic Lymphoma Kinase (ALK): 2,7-disubstituted derivatives have shown potent and selective ALK inhibition, a key target in non-small cell lung cancer. nih.govresearchgate.net
PI3Kδ: A novel chemotype based on a 4-amino pyrrolotriazine was identified as a selective PI3Kδ inhibitor, a target for immunological disorders. nih.gov
Antiviral Targets: Beyond kinases, the scaffold is the core of the C-nucleoside in Remdesivir (GS-5734), which targets the RNA-dependent RNA polymerase of several viruses, including the Ebola virus. nih.govnih.gov It has also been investigated for activity against influenza virus, with some derivatives showing potential as neuraminidase inhibitors. mdpi.com
This ability to be adapted for a multitude of targets underscores the scaffold's importance in modern drug discovery. nih.govmdpi.com
Prodrug Design and Development for Optimized Delivery (e.g., Phosphoramidate (B1195095) Prodrugs)
A significant challenge in developing nucleoside analogues as therapeutic agents is ensuring their efficient delivery and conversion into the active triphosphate form within the cell. The phosphoramidate prodrug approach has been a highly successful strategy to overcome this barrier, particularly for derivatives of the pyrrolo[2,1-f] researchgate.netebi.ac.ukacs.orgtriazine core. acs.orgnih.govnih.gov
The most prominent example is Remdesivir (GS-5734), a phosphoramidate prodrug of a 1'-cyano-substituted adenosine (B11128) C-nucleoside containing the pyrrolo[2,1-f] researchgate.netebi.ac.ukacs.orgtriazine moiety. acs.orgnih.gov The parent nucleoside itself has activity, but its phosphoramidate prodrug, GS-5734, was found to be significantly more potent against the Ebola virus (EBOV) in cellular assays. acs.org This prodrug strategy is designed to mask the highly charged phosphate (B84403) group, allowing the molecule to permeate cell membranes. nih.gov Once inside the cell, the phosphoramidate is cleaved by cellular enzymes to release the nucleoside monophosphate, which is then further phosphorylated to the active triphosphate metabolite that inhibits the viral RNA-dependent RNA polymerase. acs.orgnih.gov
The design of these prodrugs can be complex. For example, the phosphoramidate prodrug of the 2′-β-methyl analogue of the core nucleoside was potent against Hepatitis C virus (HCV) but only weakly active against EBOV, suggesting that the efficiency of the prodrug strategy can be dependent on the specific enzymes and polymerases of the target virus. acs.org
Development of Chemical Probes for Target Validation
The development of potent and selective inhibitors based on the pyrrolo[2,1-f] researchgate.netebi.ac.ukacs.orgtriazine scaffold provides powerful chemical tools, or probes, for target validation. These probes are essential for dissecting complex biological pathways and confirming the role of a specific protein in a disease process.
For example, the discovery of highly potent and selective PI3Kδ inhibitors from the 4-amino pyrrolotriazine class serves this purpose. nih.gov By using a compound like derivative 30 , which selectively inhibits PI3Kδ over other PI3K isoforms, researchers can specifically probe the function of PI3Kδ signaling in cellular and in vivo models of immunological disorders like rheumatoid arthritis. nih.gov The observed efficacy of such a probe in a disease model helps to validate PI3Kδ as a therapeutic target. Similarly, the development of selective ALK and JAK2 inhibitors allows for the precise investigation of the roles these kinases play in cancer cell proliferation and survival. nih.govresearchgate.net The ability to create such highly selective molecules makes the pyrrolo[2,1-f] researchgate.netebi.ac.ukacs.orgtriazine scaffold a valuable starting point for generating chemical probes for a variety of kinase targets.
Application in Drug Discovery and Development Pipelines
The pyrrolo[2,1-f] researchgate.netebi.ac.ukacs.orgtriazine scaffold is a well-established core in multiple drug discovery and development pipelines. nih.gov Its derivatives have progressed from initial screening hits to approved medicines, demonstrating the therapeutic viability of this chemical class. nih.govnih.gov The antiviral drug Remdesivir, which contains the pyrrolo[2,1-f] researchgate.netebi.ac.ukacs.orgtriazine moiety, was granted approval for the treatment of viral infections. nih.gov Furthermore, the scaffold is a core structural motif in kinase inhibitors such as Brivanib Alaninate. nih.gov Numerous other derivatives targeting kinases like ALK, IGF-1R, and PI3Kδ have entered preclinical and clinical development for the treatment of various cancers and inflammatory diseases. nih.govresearchgate.net
Following initial discovery, pyrrolo[2,1-f] researchgate.netebi.ac.ukacs.orgtriazine derivatives undergo extensive preclinical lead optimization to improve their potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This iterative process of design, synthesis, and testing is critical for identifying clinical candidates.
For example, in the development of Hedgehog pathway inhibitors, optimization led to the identification of compound 19a , which not only showed superior in vitro potency but also possessed satisfactory pharmacokinetic properties in vivo. nih.gov In the PI3Kδ inhibitor program, SAR studies culminated in compound 30 , which demonstrated efficacy in a mouse Keyhole Limpet Hemocyanin (KLH) model, a preclinical model for immune response. nih.gov
Further optimization of 2,7-disubstituted pyrrolotriazines as ALK inhibitors led to the discovery of an orally bioavailable compound that demonstrated significant antitumor efficacy in ALK-driven xenograft mouse models. researchgate.net Similarly, the IGF-1R inhibitor BMS-754807 showed complete tumor growth inhibition in a mouse tumor model at a dose of 6.25 mg/kg. nih.gov These studies highlight how lead optimization of pyrrolo[2,1-f] researchgate.netebi.ac.ukacs.orgtriazine-based compounds can successfully translate in vitro potency into in vivo efficacy, a key step in the drug development pipeline. acs.orgnih.gov
Table 2: Preclinical Efficacy of Selected Pyrrolo[2,1-f] researchgate.netebi.ac.ukacs.orgtriazine Derivatives
| Compound | Target | In Vivo Model | Efficacy | Reference |
|---|---|---|---|---|
| BMS-754807 | IGF-1R | Transgenic-derived IGF-Sal tumor model (mouse) | Complete tumor growth inhibition at 6.25 mg/kg | nih.gov |
| Compound 30 | PI3Kδ | Keyhole Limpet Hemocyanin (KLH) model (mouse) | Demonstrated efficacy | nih.gov |
| Compound 32 | ALK | ALK-driven xenograft model (mouse) | Antitumor efficacy, orally bioavailable | researchgate.net |
| GS-5734 (Remdesivir) | Viral RdRp | Non-human primate EBOV challenge model | 100% survival of infected treated animals | acs.orgnih.gov |
In Vitro Biological Activity Assessments (e.g., Cell-Based Assays, Enzyme Assays)
The pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine scaffold, of which 4-Chloropyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazin-6-ol is a foundational member, has been extensively evaluated for its biological activity through a variety of in vitro assays. These assessments have been crucial in identifying the therapeutic potential of its derivatives, primarily as kinase inhibitors and antiviral agents. nih.govmdpi.com The versatility of this heterocyclic system allows for substitutions that can be tailored to interact with the active sites of numerous enzymes, leading to a broad spectrum of biological activities. researchgate.net
Derivatives of the pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine core have demonstrated potent inhibitory activity against several protein kinases implicated in cancer progression. For instance, certain derivatives have been identified as powerful inhibitors of c-Met and VEGFR-2, with IC₅₀ values in the low nanomolar range. nih.gov Specifically, one compound exhibited an IC₅₀ of 2.3 ± 0.1 nM against c-Met and 5.0 ± 0.5 nM against VEGFR-2 in enzyme assays. nih.gov The activity of these compounds was further confirmed in cell-based assays; for example, an IC₅₀ of 0.71 ± 0.16 nM was recorded against BaF3-TPR-Met cells. nih.gov
Another significant target for this class of compounds is the Insulin-like Growth Factor 1 Receptor (IGF-1R). The derivative BMS-754807 was discovered to be a highly potent inhibitor of IGF-1R with an IC₅₀ of 2 nM. nih.gov Its efficacy was also demonstrated in a cellular context, where it showed nanomolar potency against IGF-Sal cell lines with an IC₅₀ of 7 nM. nih.gov Furthermore, researchers have developed pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine-based inhibitors for p38α mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory pathways. researchgate.net The pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine scaffold has also been successfully used to develop inhibitors for Anaplastic Lymphoma Kinase (ALK). researchgate.net
Beyond cancer and inflammation, the scaffold has shown promise in antiviral research. A study on 2,4-disubstituted pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazines revealed antiviral activity against the influenza A virus strain A/Puerto Rico/8/34 (H1N1) in Madin-Darby canine kidney (MDCK) cell cultures. mdpi.com One of the most active compounds identified in this study, Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine-5,6-dicarboxylate, demonstrated an IC₅₀ of 4 µg/mL with a high selectivity index of 188. mdpi.com
The following table summarizes the in vitro activity of selected pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine derivatives.
| Compound/Derivative | Target | Assay Type | Result (IC₅₀) |
| Pyrrolo[1,2-f] google.comgoogle.comresearchgate.nettriazine derivative | c-Met | Enzyme Assay | 2.3 ± 0.1 nM |
| Pyrrolo[1,2-f] google.comgoogle.comresearchgate.nettriazine derivative | VEGFR-2 | Enzyme Assay | 5.0 ± 0.5 nM |
| Pyrrolo[1,2-f] google.comgoogle.comresearchgate.nettriazine derivative | BaF3-TPR-Met | Cell-Based Assay | 0.71 ± 0.16 nM |
| BMS-754807 | IGF-1R | Enzyme Assay | 2 nM |
| BMS-754807 | IGF-Sal cell line | Cell-Based Assay | 7 nM |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine-5,6-dicarboxylate | Influenza A (H1N1) | Cell-Based Assay (MDCK) | 4 µg/mL |
This table presents a selection of research findings and is not exhaustive.
Animal Model Efficacy Studies
Following promising in vitro results, derivatives of the pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine core have been advanced to in vivo efficacy studies using various animal models. These studies are critical for evaluating the therapeutic potential of these compounds in a physiological setting.
The potent IGF-1R inhibitor, BMS-754807, was assessed for its in vivo efficacy in a transgenic-derived IGF-Sal tumor model. The study reported complete tumor growth inhibition in mice at a dosing of 6.25 mg/kg, highlighting its potential as an anticancer agent. nih.gov
In the realm of ALK inhibition, a lead 2,7-disubstituted-pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine compound (inhibitor 30) demonstrated significant, orally-dosed efficacy in animal models of anaplastic large cell lymphoma (ALCL). researchgate.net This finding underscores the scaffold's utility in developing orally bioavailable kinase inhibitors for cancer therapy. researchgate.net
Furthermore, research into p38α MAP kinase inhibitors based on this scaffold has also progressed to in vivo testing. Aryl and heteroaryl ketone derivatives incorporated at the C6 position of the pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine core were found to be potent inhibitors with demonstrated efficacy in animal models of both acute and chronic inflammation. researchgate.net
A patent by Shanghai Institute of Materia Medica, Chinese Academy of Sciences, also indicates that their designed pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine derivatives showed good biological activity both in vivo and in vitro, with the expectation of developing them into new anti-tumor drugs. google.com
The table below summarizes key findings from animal efficacy studies.
| Compound/Derivative | Animal Model | Condition | Key Finding |
| BMS-754807 | Mouse | Transgenic-derived IGF-Sal tumor | Complete tumor growth inhibition at 6.25 mg/kg. nih.gov |
| Inhibitor 30 (2,7-disubstituted-pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine) | Mouse | Anaplastic Large Cell Lymphoma (ALCL) | Superior oral efficacy in inhibiting tumor growth. researchgate.net |
| C6-ketone substituted pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine | Animal models | Acute and chronic inflammation | Efficacious in inflammation models. researchgate.net |
This table presents a selection of research findings and is not exhaustive.
Patent Landscape and Intellectual Property in Pyrrolo[2,1-f]google.comgoogle.comresearchgate.nettriazine Research
The therapeutic potential of the pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine scaffold has led to significant activity in the realm of intellectual property, with numerous patents filed to protect novel derivatives and their applications. This "privileged scaffold" is a recurring theme in patent literature, particularly for its use in developing kinase inhibitors. google.comresearchgate.netnih.gov
A large portion of the patent landscape is focused on the use of pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine derivatives as inhibitors of various kinases for cancer treatment. google.comnih.gov For example, patent WO2013177983A1 describes compounds based on this core structure that inhibit the phosphatidylinositol-3 kinase (PI3K) signaling pathway, with applications for treating cancers such as non-small cell lung cancer, prostate cancer, and breast cancer. google.com This patent is part of a broader trend, with numerous other patent applications citing the pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine core for its kinase inhibitory properties. google.com
Major pharmaceutical companies have been active in this space. Bristol-Myers Squibb, for instance, holds patents for compounds like BMS-690514, a VEGF-2 receptor antagonist, and BMS-754807, an IGF-1 antagonist, both of which feature the pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine structure and have entered clinical research. google.comgoogle.com Other notable assignees in this area include GlaxoSmithKline and Nimbus Iris, Inc., indicating a competitive research and development environment. google.com
The scope of patented applications is diverse and includes inhibitors for a wide range of kinases:
EGFR inhibitors: e.g., AC-480 (WO-2004054514) google.com
Tyrosine receptor kinase inhibitors: (WO2007/061882) google.com
Aurora kinase inhibitors: (WO2009/136966) google.com
JAK kinase inhibitors: (WO2010/002472) google.com
TGF beta receptor antagonists: (US10292985B2) google.com
IRAK inhibitors: (WO2017004134A1) google.com
This intense patent activity highlights the perceived value and versatility of the pyrrolo[2,1-f] google.comgoogle.comresearchgate.nettriazine core in modern drug discovery, extending beyond its initial applications and solidifying its status as a key heterocyclic scaffold in medicinal chemistry. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
